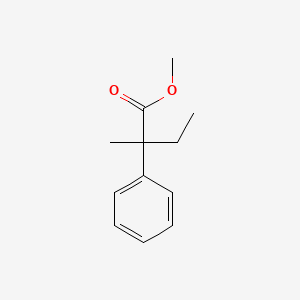

Methyl 2-methyl-2-phenylbutanoate

Description

Methyl 2-methyl-2-phenylbutanoate (C₁₂H₁₆O₂) is a branched-chain ester featuring a phenyl group and a methyl substituent on the α-carbon of the butanoate backbone. This structural configuration confers unique chemical stability and reactivity, making it a valuable intermediate in organic synthesis and flavor chemistry. The compound is synthesized via esterification, typically involving the reaction of 2-methyl-2-phenylbutanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Its stability under standard storage conditions and resistance to spontaneous hydrolysis make it suitable for industrial applications, though it remains susceptible to hydrolysis under acidic or basic conditions .

Properties

IUPAC Name |

methyl 2-methyl-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-12(2,11(13)14-3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRKQFTRHJTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out at elevated temperatures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-phenylbutanoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The primary products are alcohols.

Substitution: The products vary depending on the substituent introduced but can include various functionalized esters or alcohols.

Scientific Research Applications

Methyl 2-methyl-2-phenylbutanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.

Industry: It is used in the manufacture of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism by which methyl 2-methyl-2-phenylbutanoate exerts its effects involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is a key step in the metabolism and detoxification of ester compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of esters allows for nuanced comparisons between Methyl 2-methyl-2-phenylbutanoate and its analogs. Below, we analyze key differences in synthesis, reactivity, and biological activity.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences: this compound undergoes hydrolysis to yield 2-methyl-2-phenylbutanoic acid and methanol under acidic/basic conditions . Methyl 2-(aminomethyl)-2-phenylbutanoate exhibits enhanced nucleophilicity due to the amine group, enabling participation in Schiff base formation and enzyme inhibition . Methyl 2-cyano-2-phenylbutanoate demonstrates resistance to hydrolysis but undergoes reduction to form amino derivatives, expanding its utility in medicinal chemistry .

Biological Activity: this compound lacks significant reported biological activity, serving primarily as a synthetic intermediate. Methyl 2-(aminomethyl)-2-phenylbutanoate shows antimicrobial activity (e.g., inhibition of Mycobacterium tuberculosis MptpB) and neuroprotective effects in preclinical models . Methyl 2-cyano-2-phenylbutanoate exhibits moderate cytotoxicity against cancer cell lines, attributed to its nitrile group’s interaction with cellular thiols .

Steric and Electronic Effects: Substituting the methyl group with bulkier substituents (e.g., Ethyl (2S)-2-amino-4-phenylbutanoate) alters steric hindrance, affecting binding affinity in enzyme-substrate interactions . Electron-withdrawing groups (e.g., cyano in Methyl 2-cyano-2-phenylbutanoate) increase electrophilicity, enhancing reactivity in nucleophilic acyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.